![molecular formula C17H15N3O3 B14211047 4-{[(4-Methoxyphenyl)methyl]amino}quinazoline-2-carboxylic acid CAS No. 827031-56-1](/img/structure/B14211047.png)
4-{[(4-Methoxyphenyl)methyl]amino}quinazoline-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-{[(4-Methoxyphenyl)methyl]amino}quinazoline-2-carboxylic acid is a complex organic compound that belongs to the quinazoline family Quinazolines are known for their diverse biological activities and are often used as building blocks in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(4-Methoxyphenyl)methyl]amino}quinazoline-2-carboxylic acid typically involves multiple steps. One common method starts with the reaction of 2-aminobenzoic acid with 4-methoxybenzylamine under acidic conditions to form an intermediate. This intermediate is then cyclized to form the quinazoline ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. Catalysts and solvents are carefully chosen to minimize waste and reduce production costs .
化学反応の分析
Types of Reactions
4-{[(4-Methoxyphenyl)methyl]amino}quinazoline-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The quinazoline ring can be reduced under specific conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-{[(4-Hydroxyphenyl)methyl]amino}quinazoline-2-carboxylic acid.
Reduction: Formation of partially or fully reduced quinazoline derivatives.
Substitution: Formation of various substituted quinazoline derivatives depending on the reagents used.
科学的研究の応用
4-{[(4-Methoxyphenyl)methyl]amino}quinazoline-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
作用機序
The mechanism of action of 4-{[(4-Methoxyphenyl)methyl]amino}quinazoline-2-carboxylic acid involves its interaction with specific molecular targets. It can bind to enzymes or receptors, inhibiting or activating their functions. The exact pathways depend on the specific application and the biological system being studied. For example, in cancer research, it may inhibit certain kinases involved in cell proliferation .
類似化合物との比較
Similar Compounds
- 4-{[(4-Methoxyphenyl)methyl]amino}quinazoline
- 2-{[(4-Methoxyphenyl)methyl]amino}quinazoline
- 4-{[(4-Chlorophenyl)methyl]amino}quinazoline
Uniqueness
4-{[(4-Methoxyphenyl)methyl]amino}quinazoline-2-carboxylic acid is unique due to the presence of both the methoxy group and the carboxylic acid group. This combination allows for a wide range of chemical modifications and potential biological activities, making it a versatile compound in research and industrial applications .
特性
CAS番号 |
827031-56-1 |
|---|---|
分子式 |
C17H15N3O3 |
分子量 |
309.32 g/mol |
IUPAC名 |
4-[(4-methoxyphenyl)methylamino]quinazoline-2-carboxylic acid |
InChI |
InChI=1S/C17H15N3O3/c1-23-12-8-6-11(7-9-12)10-18-15-13-4-2-3-5-14(13)19-16(20-15)17(21)22/h2-9H,10H2,1H3,(H,21,22)(H,18,19,20) |
InChIキー |
CYKOJDVBAMTODL-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)CNC2=NC(=NC3=CC=CC=C32)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


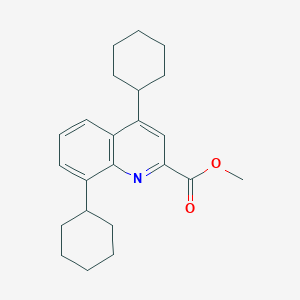
![2-Pyrrolidinone, 5-[4-(3-chlorophenyl)-1-piperazinyl]-1-methyl-](/img/structure/B14210967.png)
![Benzoic acid, 2-[[(phenylmethyl)amino]thio]-, ethyl ester](/img/structure/B14210978.png)
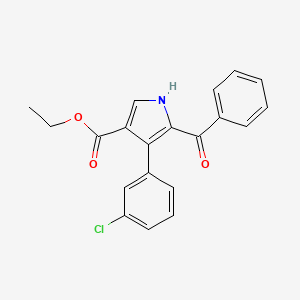
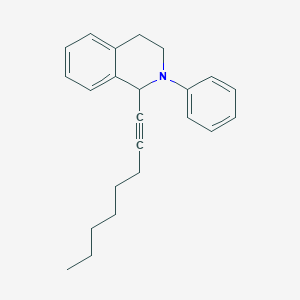
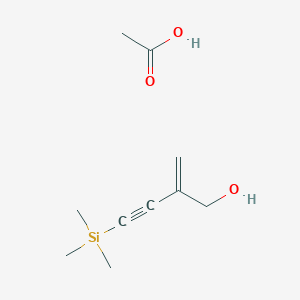
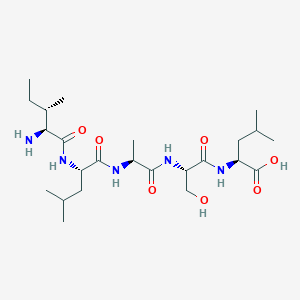
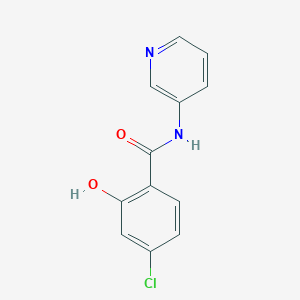
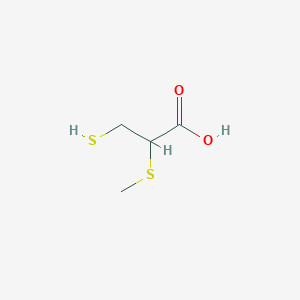
![N-[2-(2-bromopyridin-4-yl)phenyl]-2-(trifluoromethyl)benzamide](/img/structure/B14211008.png)
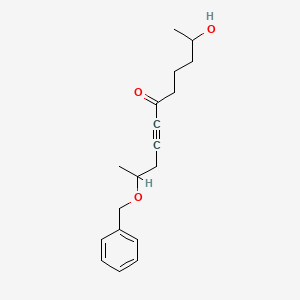
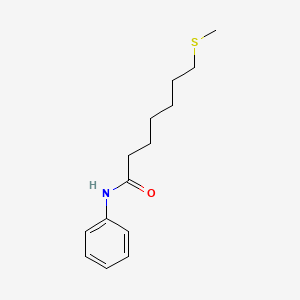
![N-{4-[(2-Benzoylphenyl)sulfamoyl]phenyl}-2-oxopropanamide](/img/structure/B14211023.png)
![1-Dodecanaminium, N-[(heptyloxy)methyl]-N,N-dimethyl-, chloride](/img/structure/B14211036.png)
